Non-6-yn-1-ol
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Overview
Description
Non-6-yn-1-ol is an organic compound with the molecular formula C₉H₁₆O It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-6-yn-1-ol can be synthesized through multiple synthetic routes. One common method involves the reaction of pent-4-yn-1-ol with appropriate reagents to introduce the additional carbon atoms required to form the this compound structure . This process typically involves a series of steps including alkylation, reduction, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Non-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Non-6-ynoic acid or non-6-ynal.
Reduction: Non-6-en-1-ol or nonane.
Substitution: Non-6-ynyl chloride or non-6-ynyl bromide.
Scientific Research Applications
Non-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloadditions and cross-coupling.
Biology: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: Research into its derivatives has potential implications for drug development, particularly in the design of molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which non-6-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Non-6-yn-1-ol can be compared to other alkyne alcohols such as:
2-Nonyn-1-ol: Similar structure but with the triple bond at a different position, leading to different reactivity and applications.
3-Nonyn-1-ol: Another positional isomer with distinct chemical properties.
Hept-2-en-6-yn-1-ol: A compound with a similar functional group arrangement but different carbon chain length.
This compound is unique due to its specific position of the triple bond and hydroxyl group, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
69222-05-5 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-6-yn-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5-9H2,1H3 |
InChI Key |
SVZWPZCFOBVELO-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCO |
Origin of Product |
United States |
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